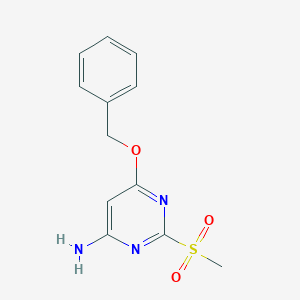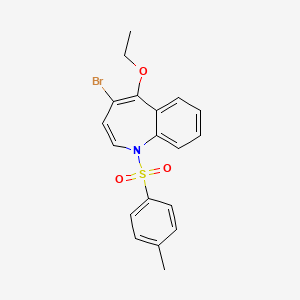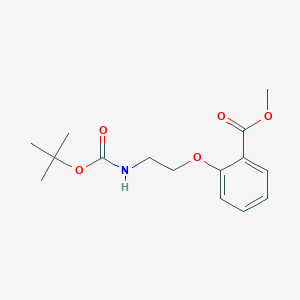![molecular formula C26H29NO5 B14009094 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide CAS No. 18028-10-9](/img/structure/B14009094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-: is a complex organic compound with a molecular formula of C31H31NO4 It is known for its unique structural properties, which include multiple methoxy groups and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include methanol, phenol, and acetic anhydride, among others .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a model compound for understanding molecular recognition and binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide: This compound has a similar structure but differs in the position and number of methoxy groups.
Other Benzeneacetamide Derivatives: Various derivatives of benzeneacetamide with different substituents on the aromatic ring can be compared to highlight the unique properties of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-.
Uniqueness: The uniqueness of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
18028-10-9 |
|---|---|
Formule moléculaire |
C26H29NO5 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H29NO5/c1-29-22-11-9-19(15-24(22)31-3)13-14-27-26(28)17-21-10-12-23(30-2)25(16-21)32-18-20-7-5-4-6-8-20/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,27,28) |
Clé InChI |
WZZFLNQCSFTAQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
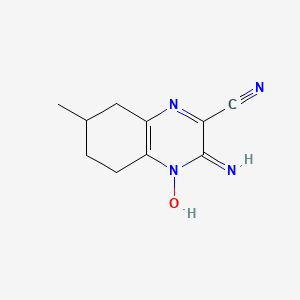
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
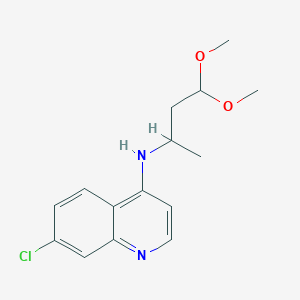
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
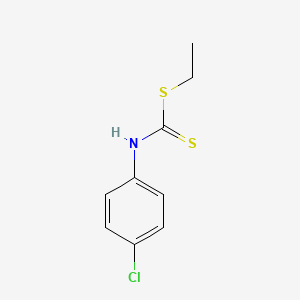
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
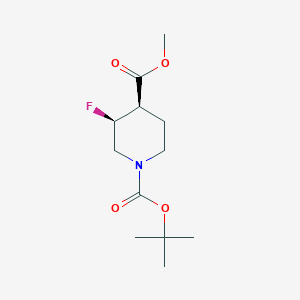
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
